Phenylalanine, 4-borono-, hydrochloride
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Overview
Description
Phenylalanine, 4-borono-, hydrochloride is a boronated amino acid derivative. This compound is known for its significant role in boron neutron capture therapy (BNCT), a targeted cancer treatment. The boron atom in its structure allows it to selectively accumulate in tumor cells, making it a valuable agent in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanine, 4-borono-, hydrochloride can be synthesized through various methods. One common approach involves the coupling of alanine with phenyl boronic acid. The reaction conditions typically involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of this compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 4-borono-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronic ester.
Reduction: The compound can be reduced to form different boron-containing derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and specific solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in different applications, particularly in medicinal chemistry .
Scientific Research Applications
Phenylalanine, 4-borono-, hydrochloride has a wide range of scientific research applications:
Biology: The compound is employed in studies related to amino acid transport and metabolism.
Medicine: Its primary application is in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of new materials and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of phenylalanine, 4-borono-, hydrochloride in BNCT involves the selective accumulation of the compound in tumor cells via the L-amino acid transport 1 (LAT1) transporter. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy particles that selectively destroy tumor cells while sparing surrounding healthy tissue .
Comparison with Similar Compounds
Phenylalanine, 4-borono-, hydrochloride can be compared with other boron-containing compounds used in BNCT, such as:
Sodium borocaptate (BSH): While BSH is also used in BNCT, this compound has shown higher therapeutic efficacy due to its better tumor selectivity.
4-Borono-2-fluoro-phenylalanine: This compound is a fluorinated derivative that offers improved imaging capabilities for tumor localization.
This compound stands out due to its high selectivity for tumor cells and its effectiveness in BNCT, making it a unique and valuable compound in cancer therapy .
Properties
IUPAC Name |
2-amino-3-(4-boronophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4.ClH/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15;/h1-4,8,14-15H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAYDCRFNXQNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91196-68-8 |
Source
|
Record name | Boronophenylalanine hydrochloride, dl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091196688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BORONOPHENYLALANINE HYDROCHLORIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57659839UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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